molecular formula C18H18N2S B5747138 N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide

N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide

Cat. No.: B5747138
M. Wt: 294.4 g/mol
InChI Key: PZLIKNIICGBNTK-UHFFFAOYSA-N
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Description

N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with phenyl groups and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-phenyl-3-buten-2-one with thiourea in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioate: Similar structure but with a carbothioate group.

Uniqueness

N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Properties

IUPAC Name

N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1-11H,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLIKNIICGBNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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